molecular formula C12H14NO3- B15348816 3-Penten-1-ol,2-aminobenzoate,(Z)-(9CI)

3-Penten-1-ol,2-aminobenzoate,(Z)-(9CI)

Cat. No.: B15348816
M. Wt: 220.24 g/mol
InChI Key: ZQMBLPDVOOOXTM-DJWKRKHSSA-M
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Description

3-Penten-1-ol,2-aminobenzoate,(Z)-(9CI) is an organic compound characterized by a unique structure combining features of both an alcohol and an ester with a distinct (Z)-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 3-Penten-1-ol,2-aminobenzoate,(Z)-(9CI) involves the esterification of 3-Penten-1-ol with 2-aminobenzoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process. The (Z)-configuration is usually controlled by the steric and electronic properties of the starting materials and reaction conditions.

Industrial Production Methods

On an industrial scale, this compound can be produced via continuous flow esterification processes, which offer advantages such as better control over reaction conditions, improved yields, and reduced production costs. The use of advanced catalytic systems and optimization of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Penten-1-ol,2-aminobenzoate,(Z)-(9CI) undergoes various chemical reactions, including:

  • Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

  • Reduction: Reduction processes can convert the ester group into an alcohol.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible due to the presence of the ester and amino groups.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromic acid.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution conditions: Acidic or basic conditions depending on the nature of the substituent.

Major Products Formed

The major products from these reactions include substituted esters, carboxylic acids, alcohols, and various derivatives depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-Penten-1-ol,2-aminobenzoate,(Z)-(9CI) is used as an intermediate for synthesizing more complex molecules. It serves as a building block for pharmaceuticals, agrochemicals, and fine chemicals.

Biology

Its derivatives have been studied for potential biological activity, including antimicrobial and anti-inflammatory properties. The ester linkage and the (Z)-configuration are crucial for its interaction with biological targets.

Medicine

Researchers are exploring its use in drug design and development, particularly for compounds with improved pharmacokinetic properties and reduced toxicity.

Industry

In the industrial sector, this compound finds applications in the manufacturing of polymers, resins, and specialty chemicals due to its reactive functional groups.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action for 3-Penten-1-ol,2-aminobenzoate,(Z)-(9CI) involves its interaction with various molecular targets, including enzymes and receptors. The ester and amino groups enable it to form hydrogen bonds, ionic interactions, and covalent bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Penten-1-ol,2-aminobenzoate,(E)-(9CI)

  • 2-Aminobenzoic acid esters

  • Pentenyl alcohol derivatives

Uniqueness

What sets 3-Penten-1-ol,2-aminobenzoate,(Z)-(9CI) apart is its (Z)-configuration, which can impart different physical and chemical properties compared to its (E)-isomer. This unique structure can influence its reactivity, stability, and biological activity.

There you have it—a deep dive into the world of 3-Penten-1-ol,2-aminobenzoate,(Z)-(9CI). Anything more you’re curious about?

Properties

Molecular Formula

C12H14NO3-

Molecular Weight

220.24 g/mol

IUPAC Name

2-[[(Z)-1-hydroxypent-3-en-2-yl]amino]benzoate

InChI

InChI=1S/C12H15NO3/c1-2-5-9(8-14)13-11-7-4-3-6-10(11)12(15)16/h2-7,9,13-14H,8H2,1H3,(H,15,16)/p-1/b5-2-

InChI Key

ZQMBLPDVOOOXTM-DJWKRKHSSA-M

Isomeric SMILES

C/C=C\C(CO)NC1=CC=CC=C1C(=O)[O-]

Canonical SMILES

CC=CC(CO)NC1=CC=CC=C1C(=O)[O-]

Origin of Product

United States

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